4,4'-Methylenebis(N-(2-hydroxy-1-naphthylmethylene)aniline)
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Overview
Description
4,4’-Methylenebis(N-(2-hydroxy-1-naphthylmethylene)aniline) is a complex organic compound with the molecular formula C35H26N2O2 and a molecular weight of 506.61 g/mol This compound is known for its unique structure, which includes two naphthylmethylene groups connected by a methylene bridge to an aniline derivative
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Methylenebis(N-(2-hydroxy-1-naphthylmethylene)aniline) typically involves the condensation reaction between 2-hydroxy-1-naphthaldehyde and 4,4’-methylenedianiline. The reaction is usually carried out in an organic solvent such as ethanol or methanol under reflux conditions . The reaction mixture is then cooled, and the product is isolated by filtration and recrystallization.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
4,4’-Methylenebis(N-(2-hydroxy-1-naphthylmethylene)aniline) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the imine groups to amine groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.
Major Products
Oxidation: Quinone derivatives.
Reduction: Amine derivatives.
Substitution: Nitro or halogenated derivatives.
Scientific Research Applications
4,4’-Methylenebis(N-(2-hydroxy-1-naphthylmethylene)aniline) has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes.
Biology: Investigated for its potential as a fluorescent probe due to its unique optical properties.
Medicine: Studied for its potential therapeutic effects, including anti-cancer and anti-inflammatory properties.
Industry: Utilized in the development of advanced materials, such as polymers and dyes
Mechanism of Action
The mechanism of action of 4,4’-Methylenebis(N-(2-hydroxy-1-naphthylmethylene)aniline) involves its interaction with molecular targets through its functional groups. The hydroxyl and imine groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. In medicinal applications, it may interact with cellular proteins and enzymes, modulating their activity and leading to therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Methylenebis(N-(2-hydroxy-1-naphthylmethylene)aniline)
- 4-Ethyl-N-(2-hydroxy-1-naphthylmethylene)aniline
- 2-Naphthalenol, 1,1’-[methylenebis(4,1-phenylenenitrilomethylidyne)]bis-
Uniqueness
4,4’-Methylenebis(N-(2-hydroxy-1-naphthylmethylene)aniline) is unique due to its symmetrical structure and the presence of two naphthylmethylene groups. This structure imparts distinct chemical and physical properties, such as enhanced stability and specific reactivity patterns, making it valuable in various research and industrial applications .
Properties
CAS No. |
4231-45-2 |
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Molecular Formula |
C35H26N2O2 |
Molecular Weight |
506.6 g/mol |
IUPAC Name |
1-[[4-[[4-[(2-hydroxynaphthalen-1-yl)methylideneamino]phenyl]methyl]phenyl]iminomethyl]naphthalen-2-ol |
InChI |
InChI=1S/C35H26N2O2/c38-34-19-13-26-5-1-3-7-30(26)32(34)22-36-28-15-9-24(10-16-28)21-25-11-17-29(18-12-25)37-23-33-31-8-4-2-6-27(31)14-20-35(33)39/h1-20,22-23,38-39H,21H2 |
InChI Key |
FECLBTRXQLVKAQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C=NC3=CC=C(C=C3)CC4=CC=C(C=C4)N=CC5=C(C=CC6=CC=CC=C65)O)O |
Origin of Product |
United States |
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